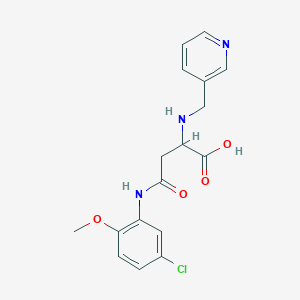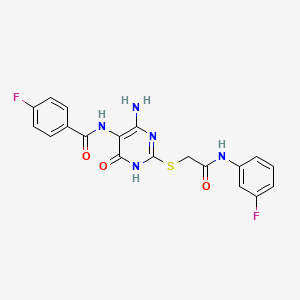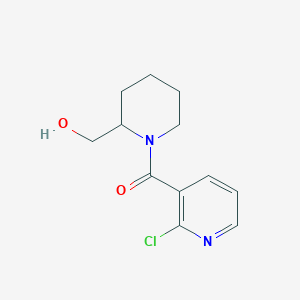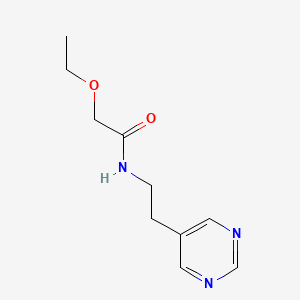
N-(4-methylbenzyl)-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. It is a pyrrolidine-based compound that contains an oxadiazole ring and a carboxamide group.
Scientific Research Applications
Discovery and Development of HIV Integrase Inhibitors
A significant application of compounds related to N-(4-methylbenzyl)-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide in scientific research has been in the development of HIV integrase inhibitors. Utilizing 19F-nuclear magnetic resonance (NMR), researchers have supported the selection of candidates like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide and MK-0518 for further development. These compounds have shown promise in phase III clinical trials for HIV treatment, highlighting the critical role of oxadiazole derivatives in advancing antiviral therapies (Monteagudo et al., 2007).
Synthesis and Biological Activity Prediction
Research into the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation method has provided insights into the potential biological activities of these compounds. The structural confirmation and biological activity predictions for these synthesized compounds underscore the versatility of oxadiazole derivatives in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
HDAC Inhibition for Cancer Therapy
The development of histone deacetylase (HDAC) inhibitors for potential application in cancer therapy has seen the incorporation of 1,2,4-oxadiazole-containing cap groups. One such compound demonstrated potent HDAC inhibition, particularly against HDAC1, 2, and 3, showing more efficacy than SAHA across various cancer cell lines. This research highlights the potential of oxadiazole derivatives as key components in the development of new anticancer agents (Yang et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the1,2,4-oxadiazole moiety have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a wide range of targets.
Mode of Action
It is known that the1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry and is present in many biologically active compounds . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad spectrum of biological activities associated with1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context within the biological system.
Result of Action
Given the range of biological activities associated with1,2,4-oxadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-2-4-12(5-3-11)8-16-15(20)19-7-6-13(9-19)14-17-10-21-18-14/h2-5,10,13H,6-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVGICMMTRMIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)
![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)
![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)
![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)
![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)
![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)




